3-Tetradecylthiophene

Electrochromic Devices Polymer Thin Films Optical Switching

3-Tetradecylthiophene (CAS: 110851-66-6) is a long-chain 3-alkylthiophene monomer, primarily utilized as a building block for synthesizing conjugated polymers and oligomers for advanced organic electronics applications. Its key structural feature is a linear C14 alkyl chain, which is designed to impart specific solubility and solid-state ordering properties to its resulting polymers, notably poly(3-tetradecylthiophene) (PT14 or PTDT) and high-performance copolymers like PBTTT-C14.

Molecular Formula C18H32S
Molecular Weight 280.5 g/mol
CAS No. 110851-66-6
Cat. No. B052671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Tetradecylthiophene
CAS110851-66-6
Molecular FormulaC18H32S
Molecular Weight280.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC1=CSC=C1
InChIInChI=1S/C18H32S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-16-19-17-18/h15-17H,2-14H2,1H3
InChIKeyCAEIOINMYGTXNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Tetradecylthiophene (CAS 110851-66-6) Baseline Overview for R&D and Industrial Procurement


3-Tetradecylthiophene (CAS: 110851-66-6) is a long-chain 3-alkylthiophene monomer, primarily utilized as a building block for synthesizing conjugated polymers and oligomers for advanced organic electronics applications [1]. Its key structural feature is a linear C14 alkyl chain, which is designed to impart specific solubility and solid-state ordering properties to its resulting polymers, notably poly(3-tetradecylthiophene) (PT14 or PTDT) and high-performance copolymers like PBTTT-C14 [2]. This monomer is commercially available with a typical purity of >98.0% (GC) .

Why 3-Tetradecylthiophene Cannot Be Substituted with Generic 3-Alkylthiophenes


Generic substitution among 3-alkylthiophenes is not feasible due to the profound impact of side-chain length on the polymer's solid-state microstructure, optoelectronic performance, and stability. A comparative study on poly(3-alkylthiophene):fullerene solar cells directly demonstrates that the length of the donor side-chain significantly affects device performance, with power conversion efficiency varying from an unspecified value up to 0.84% for poly(3-hexylthiophene) [1]. Furthermore, the C14 chain of 3-tetradecylthiophene is a critical threshold; it is the minimum length required for side-chain crystallization in its homopolymer, a structural feature absent in analogs with shorter chains (e.g., octyl, C8) [2]. This crystallization leads to a distinct, measurable change in material behavior upon melting, including a dramatic increase in vapor sorption capacity [2]. Therefore, selecting a specific 3-alkylthiophene is a deliberate, performance-driven choice, not an interchangeable procurement decision.

Quantitative Differentiation of 3-Tetradecylthiophene: Performance Data Against Its Closest Analogs


Superior Electrochromic Switching Rate of PTDT vs. Single-Type Devices

An electrochromic device (ECD) based on poly(3-tetradecylthiophene) (PTDT) demonstrates a significantly faster optical switching rate compared to conventional single-type ECDs [1]. The dual-type ECD, utilizing PTDT and PEDOT, switches between dark red (502 nm) and dark blue (602 nm) at an applied voltage of ±2.2 V, with a rate described as 'much faster' than its single-type counterpart, which relies on capacitive charging of a bare ITO electrode [1]. This performance enhancement is attributed to both electrodes in the dual-type device participating in faradaic reactions, a design enabled by the specific electrochemistry of PTDT [1].

Electrochromic Devices Polymer Thin Films Optical Switching

Reduced Refractive Index in PT14 Films for Optical Waveguide Dilution

Polymer films made from poly[3-tetradecylthiophene] (PT14) exhibit a lower refractive index compared to films of poly[3-hexylthiophene] (PT6) and poly[3-decylthiophene] (PT10) due to a side-chain dilution effect [1]. This effect, measured via grating coupling waveguiding experiments, confirms that the longer C14 alkyl chain in PT14 increases the volume fraction of the optically inactive side chains, thereby reducing the overall refractive index of the material [1].

Optical Waveguiding Polymer Refractive Index Integrated Optics

Unique Side-Chain Crystallization in PTDT Enabling Tunable Vapor Permeability

The homopolymer of 3-tetradecylthiophene, PTDT, is distinguished from its shorter-chain analog poly(3-octylthiophene) (POT) by its ability to undergo side-chain crystallization [1]. X-ray diffraction studies confirm this phenomenon occurs when the alkyl side-chain contains 12 or more carbons [1]. Critically, this structural order has a measurable functional consequence: upon melting of the C14 side chains (at ~35-40 °C), PTDT exhibits a 'large increase' in the amount of hexane vapor absorbed, a behavior not observed in POT [1].

Gas/Vapor Sensors Stimuli-Responsive Materials Polymer Morphology

High-Value R&D and Industrial Applications of 3-Tetradecylthiophene Based on Evidence


Development of Fast-Switching Electrochromic Devices

Poly(3-tetradecylthiophene) (PTDT) is a strategic choice for developing high-performance electrochromic devices (ECDs) where switching speed is a priority. Evidence shows that dual-type ECDs utilizing PTDT exhibit 'much faster' optical switching than single-type devices [1]. This performance advantage is critical for applications like smart windows, anti-glare rearview mirrors, and low-power displays.

Fabrication of Polymer Optical Waveguides with Controlled Refractive Index

For researchers in integrated optics and photonics, 3-tetradecylthiophene is essential for tuning the refractive index of polythiophene waveguides. The long C14 alkyl chain in PT14 causes a measurable reduction in refractive index compared to shorter-chain analogs like PT6 and PT10, due to a volume dilution effect [2]. This allows for the precise design of core and cladding layers in planar lightwave circuits.

Design of Temperature-Responsive Coatings and Vapor Sensors

The unique side-chain crystallization behavior of PTDT homopolymer, which occurs for alkyl chains with 12 or more carbons, enables the development of stimuli-responsive materials. The sharp, reversible change in vapor permeability at the side-chain melting point (35-40 °C) makes PTDT an excellent candidate for applications such as smart packaging that indicates temperature abuse or as a sensing layer in chemiresistors [3].

Technical Documentation Hub

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